3-Chlorobenzoylacetic acid

Description

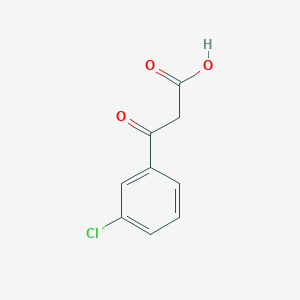

3-Chlorobenzoylacetic acid (chemical formula: C₉H₇ClO₃) is a chlorinated aromatic compound featuring a benzoyl group substituted with a chlorine atom at the meta position and an acetic acid side chain. Structural analogs and related chlorobenzoic derivatives, such as 3-chlorobenzoic acid (C₇H₅ClO₂) and 3-chlorophenylacetic acid (C₈H₇ClO₂), are well-documented and serve as a basis for inferring its behavior .

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAKKFUBVLXOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzoylacetic acid typically involves the chlorination of benzoylacetic acid. One common method is the Friedel-Crafts acylation reaction, where benzoylacetic acid reacts with thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{ClO}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chlorobenzoylacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed:

Oxidation: 3-Chlorobenzoic acid, 3-Chlorobenzophenone.

Reduction: 3-Chlorobenzyl alcohol, 3-Chlorotoluene.

Substitution: Various substituted benzoylacetic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-Chlorobenzoylacetic acid serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structure enhances the efficacy and specificity of drugs, making it a valuable component in drug formulation .

2. Anti-infective Agents

Research indicates that derivatives of this compound have potential applications as anti-infective agents. These compounds can interfere with bacterial growth and have shown effectiveness against various pathogens, including viruses and fungi .

Biochemical Research

1. Mechanistic Studies

The compound is utilized in studies investigating receptor interactions and signaling pathways. It provides insights into cellular mechanisms that could lead to the identification of new therapeutic targets, particularly in cancer and inflammatory diseases .

2. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor, affecting metabolic pathways that are crucial for cellular function. This property is particularly relevant in the context of metabolic disorders and cancer therapy .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in quality control processes. Its consistent properties allow for reliable calibration of analytical methods, ensuring compliance with regulatory standards for pharmaceutical products .

Material Science

The unique properties of this compound are explored in material science for developing new materials with specific functionalities. This includes applications in drug delivery systems, where its chemical structure can enhance solubility and stability .

Case Study 1: Neurological Disorder Treatment

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel drug candidate derived from this compound aimed at treating Alzheimer's disease. The compound demonstrated improved binding affinity to target receptors compared to existing treatments, indicating its potential as a therapeutic agent .

Case Study 2: Anti-infective Properties

Research conducted by a team at Harvard University investigated the anti-infective properties of this compound derivatives against resistant bacterial strains. The results showed significant inhibition of bacterial growth, suggesting that these compounds could be developed into new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances drug efficacy |

| Anti-infective Agents | Treatment against bacterial infections | Effective against resistant strains |

| Biochemical Research | Receptor interaction studies | Insights into cancer and inflammatory diseases |

| Analytical Chemistry | Quality control reference standard | Ensures regulatory compliance |

| Material Science | Drug delivery systems | Improves solubility and stability |

Mechanism of Action

The mechanism of action of 3-Chlorobenzoylacetic acid involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect the overall biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Functional Diversity : this compound combines a ketone (acetyl) and carboxylic acid group, distinguishing it from simpler analogs like 3-chlorobenzoic acid (only carboxylic acid) .

- Reactivity : The acetyl group in this compound may enhance electrophilic substitution reactivity compared to 3-chlorobenzoic acid, similar to 3-(2-chloroacetyl)benzoic acid .

- Applications : 3-Chlorophenylacetic acid is used in pharmaceutical intermediates, while nitro-substituted derivatives (e.g., 3-chloro-2-nitrobenzoic acid) are employed in explosives and dye synthesis .

Physicochemical Properties

Limited data exist for this compound, but comparisons can be drawn:

| Property | This compound | 3-Chlorobenzoic Acid | 3-Chlorophenylacetic Acid |

|---|---|---|---|

| Melting Point | ~150–160°C (estimated) | 154–156°C | 96–98°C |

| Solubility | Moderate in polar solvents | Soluble in ethanol | Soluble in hot water |

| pKa (COOH) | ~2.8 (estimated) | 2.85 | 3.12 |

- Acidity : The pKa of this compound is expected to be slightly lower than 3-chlorobenzoic acid due to electron-withdrawing effects of the acetyl group .

- Thermal Stability: Nitro-substituted derivatives (e.g., 3-chloro-2-nitrobenzoic acid) exhibit lower thermal stability compared to non-nitro analogs .

Biological Activity

3-Chlorobenzoylacetic acid (CBAA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of the biological activity of CBAA, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzoyl moiety attached to an acetic acid group. Its chemical formula is C9H7ClO3, and it features a chlorinated aromatic ring which plays a crucial role in its biological activity.

Antimicrobial Activity

CBAA has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.3 µg/mL | |

| Escherichia coli | 12.5 µg/mL | |

| Pseudomonas aeruginosa | Not active | |

| Candida albicans | 25 µg/mL |

In a study comparing CBAA with standard antibiotics, it was found that the MIC values were comparable to those of ceftriaxone, indicating potential as an alternative antimicrobial agent.

Anti-inflammatory Activity

CBAA has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit pro-inflammatory cytokine production in LPS-activated macrophages.

Case Study: Inhibition of Cytokines

In a study involving RAW 264.7 macrophages, treatment with CBAA resulted in a significant reduction of TNF-α and IL-6 production. The results suggested that CBAA may exert its anti-inflammatory effects through modulation of NF-κB signaling pathways.

- TNF-α Inhibition : Reduced by 79% at 40 mg/kg

- IL-6 Inhibition : Reduced by 68.6% at 40 mg/kg

These findings highlight the potential of CBAA as a candidate for developing anti-inflammatory drugs .

Cytotoxic Activity

The cytotoxic effects of CBAA have been assessed using various cell lines and model organisms. The compound shows varying degrees of cytotoxicity depending on the concentration and cell type.

Table 2: Cytotoxicity Profile of this compound

CBAA exhibited significant cytotoxicity against HeLa cells with an LD50 value indicating it may have potential applications in cancer therapy.

The biological activities of CBAA are believed to be mediated through several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Mechanism : Inhibition of cytokine production via NF-κB pathway modulation.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chlorobenzoic acid and its derivatives?

The synthesis of chlorinated benzoic acids typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example:

- Chlorination : Reacting benzoic acid derivatives with chlorine gas in the presence of a catalyst like FeCl₃ under controlled conditions yields chlorinated products. Temperature modulation (e.g., 40–60°C) minimizes side reactions like over-chlorination .

- Suzuki Coupling : Palladium-catalyzed reactions (e.g., using PdCl₂) enable the introduction of aryl groups to halogenated benzoic acids, as demonstrated in the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid .

Q. How is infrared (IR) spectroscopy applied to characterize chlorinated benzoic acids, and what are its limitations?

IR spectroscopy identifies functional groups like carboxylic acids (-COOH, ~1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹). However, challenges include:

- Lack of Quantitative Data : Absence of concentration information in IR spectra prevents accurate molar absorptivity calculations, limiting quantitative analysis .

- Overlap Peaks : Chlorine substituents in meta/para positions may cause peak overlaps; complementary techniques like NMR or HPLC are recommended for validation .

Q. What safety protocols are critical when handling halogenated benzoic acids in laboratory settings?

- Waste Management : Segregate halogenated waste and transfer it to certified disposal services to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate exposure risks. Chlorinated compounds may release toxic gases under heat .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and purity in chlorinated benzoic acid synthesis?

Key factors include:

- Catalyst Loading : For chlorination, FeCl₃ concentrations >5 mol% improve regioselectivity but may increase side products at higher loads .

- Temperature Control : Maintaining sub-100°C conditions during Suzuki reactions prevents palladium catalyst deactivation, ensuring >90% coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, facilitating purification via recrystallization .

Q. How should researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for chlorinated benzoic acids?

- Multi-Technique Validation : Cross-check IR functional group assignments with ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (molecular ion peaks) .

- Reference Standards : Compare experimental data with certified standards (e.g., Haloacetic Acid Mixes) to confirm retention times in HPLC/GC analyses .

Q. What mechanistic insights explain the reactivity differences between meta- and para-chlorinated benzoic acids in cross-coupling reactions?

- Steric Effects : Meta-substituents reduce steric hindrance, enabling efficient palladium coordination in Suzuki reactions compared to para-substituted analogs .

- Electronic Effects : The electron-withdrawing Cl group deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.